2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a complex organic compound notable for its unique structure, which incorporates elements of carbazole, piperazine, and methoxyphenol. This compound is classified under organic compounds and is particularly relevant in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, typically involving the reaction of piperazine derivatives with carbazole and phenolic components. It is available from chemical suppliers and has been referenced in various scientific literature and patents related to drug development and synthesis methodologies .
The synthesis of 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol generally involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques like chromatography may be employed for purification after synthesis.
The molecular formula for 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is C27H31N3O2.
| Property | Value |
|---|---|
| Molecular Weight | 441.56 g/mol |
| IUPAC Name | 2-[[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
| InChI | InChI=1S/C27H31N3O2 |
| InChI Key | DYTIAPDHQWLBAA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC(=C4)C)C5=CC=CC=C51 |
The structural complexity arises from the combination of
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: